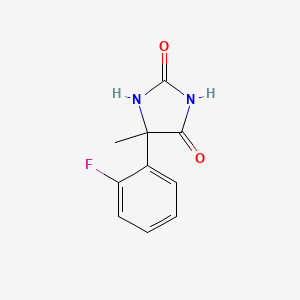

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFDUTCJPOZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-25-1 | |

| Record name | NSC42317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

The synthesis of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-fluoroacetophenone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Analyse Chemischer Reaktionen

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.

Biology

Antimicrobial Activity: Derivatives of this compound have demonstrated significant antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values around 25 mg/mL have been reported for some derivatives, indicating potential as a new class of antimicrobial agents.

Neuropharmacological Applications: Preliminary studies suggest that the compound may act as an anticonvulsant by modulating neurotransmitter receptor activities. This includes potential interactions with cannabinoid receptors, which could lead to therapeutic applications in treating epilepsy and other neurological disorders.

Medicine

Research indicates that this compound may have therapeutic applications in treating various diseases due to its interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, thereby modulating their activity.

Anticancer Properties: A study evaluated compounds similar to this imidazolidine derivative against lung cancer cell lines (NCI-H292), revealing selective cytotoxicity with an IC50 value of approximately 1.26 μg/mL. The compound induced apoptosis in treated cells while showing minimal toxicity to normal cells.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic uses of this compound:

- Antimicrobial Evaluation: In vitro assays demonstrated that derivatives exhibited significant antibacterial activity against various strains, suggesting potential for development into new antimicrobial agents.

- Neuropharmacological Assessment: Research into structurally similar compounds has shown potential interactions with neurotransmitter systems that could lead to therapeutic benefits in managing seizures or other neurological conditions.

Table 2: Summary of Biological Activities

| Activity Type | Related Compound Findings | Potential for this Compound |

|---|---|---|

| Anticancer | IC50 = 1.26 μg/mL (NCI-H292) | Further investigation needed for direct activity |

| Antimicrobial | MIC = 25 mg/mL against Staphylococcus aureus | Potential similar efficacy based on structural analogs |

| Neuropharmacological | Modulation of cannabinoid receptors | Promising avenues for anticonvulsant research |

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

- Key Difference : Fluorine substitution at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl).

- Impact : The para-fluorophenyl group enhances electronic delocalization, increasing the compound’s rigidity and intramolecular hydrogen bonding capacity compared to the ortho-substituted analog. This structural feature improves stability in cyclization reactions and solubility in polar solvents .

- Applications : Widely used as a precursor for sulfonylated derivatives (e.g., 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione), which exhibit aldose reductase inhibition for diabetic complication management .

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione (Compound 25)

- Key Difference : Chlorine substituent at the para position.

- Impact : The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This compound demonstrated a higher yield (45%) compared to methoxy-substituted analogs (25%) in antimycobacterial DprE1 inhibitor synthesis .

- Biological Activity : Exhibits potent antimycobacterial activity due to improved membrane permeability and target binding .

Functional Group Modifications

1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

- Key Modification : Sulfonyl group addition at the 1-position.

- Impact : Introduces strong hydrogen-bond acceptor capacity (via sulfonyl oxygen), enabling dimer formation via N–H⋯O interactions. This modification enhances hypoglycemic activity by improving interactions with aldose reductase’s active site .

- Structural Note: Crystallographic studies show short Cl⋯F (3.05–3.12 Å) and F⋯F (3.06 Å) contacts, contributing to crystal lattice stability .

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione (Compound 24)

- Key Modification : Methoxy group at the para position.

- Impact : The electron-donating methoxy group reduces electrophilicity, lowering reactivity in substitution reactions. However, it improves solubility in organic solvents, making it advantageous for pharmaceutical formulations .

- Synthetic Yield : Lower yield (25%) compared to chloro-substituted analogs due to steric hindrance .

Heterocyclic and Hybrid Derivatives

5-(2-Thienylmethyl)-5-methylimidazolidine-2,4-dione

- Key Modification : Thienylmethyl group replaces fluorophenyl.

- This derivative is explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

5-(4-Dimethylaminophenyl)-imidazolidine-2,4-dione

- Key Modification: Dimethylamino group at the para position.

- Impact: The basic dimethylamino group increases water solubility and enables pH-dependent charge states, useful for prodrug designs. This compound shows promise in anticancer research due to its interaction with DNA topoisomerases .

Data Tables

Table 1: Comparative Physicochemical Properties

Biologische Aktivität

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered ring with two nitrogen atoms and two carbonyl groups. The presence of the fluorophenyl substituent plays a crucial role in influencing its chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that imidazolidine-2,4-dione derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported at 25 mg/mL for some derivatives. This suggests that further exploration of this compound could reveal similar antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a study involving various derivatives, it was found that certain imidazolidine-2,4-diones exhibited IC50 values as low as 1.26 μg/mL against the NCI-H292 cell line. This indicates promising anticancer activity that warrants further investigation into the structure-activity relationship (SAR) to optimize efficacy .

Neuropharmacological Applications

The compound has been evaluated for its neuropharmacological applications, particularly as a potential anticonvulsant agent. Preliminary studies suggest that it may interact with cannabinoid receptors, indicating possible therapeutic applications in treating neurological disorders. Behavioral assays conducted on mouse models have shown significant antidepressant-like effects, with doses as low as 0.312 mg/kg resulting in a reduction of immobility time by approximately 25% .

Summary Table of Biological Activities

| Activity Type | Related Compound Findings | Potential for this Compound |

|---|---|---|

| Anticancer | IC50 = 1.26 μg/mL (NCI-H292) | Further investigation needed for direct activity |

| Antimicrobial | MIC = 25 mg/mL against Staphylococcus aureus | Potential similar efficacy based on structural analogs |

| Neuropharmacological | Modulation of cannabinoid receptors | Promising avenues for anticonvulsant research |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of imidazolidine-2,4-dione derivatives, the compound demonstrated significant antibacterial activity against common pathogens. The results indicated that modifications to the phenyl group could enhance antimicrobial efficacy.

Case Study 2: Anticancer Potential

Research involving the evaluation of various derivatives revealed that certain modifications led to improved anticancer activity. Specifically, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Case Study 3: Neuropharmacological Effects

Behavioral tests in mice indicated that specific stereoisomers of the compound exhibited significant antidepressant-like effects compared to control groups. The observed effects were comparable to those produced by established antidepressants, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What is the standard synthetic route for 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized for yield?

The compound is synthesized via the Bucherer-Bergs reaction, starting with 2-fluoroacetophenone, ammonium carbonate, and potassium cyanide in aqueous ethanol. Key parameters include:

- Temperature : Heating at 328–333 K until completion (monitored by TLC).

- Acidification : Concentrated HCl precipitates the crude product.

- Purification : Recrystallization from ethanol/water yields pure product (75% yield) .

To optimize yield, ensure stoichiometric excess of ammonium carbonate (6:1 ratio to ketone) and controlled acidification to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- IR spectroscopy : Confirms carbonyl stretches (1773 cm⁻¹ for C=O in hydantoin ring) and N-H vibrations (3412 cm⁻¹) .

- NMR : H-NMR in acetone- shows methyl singlet at δ 1.80 and aromatic protons at δ 7.18–7.71 .

- X-ray crystallography : Resolves bond lengths (C=O at 1.20–1.23 Å) and dihedral angles (65.55° for fluorophenyl ring orientation) .

Advanced Research Questions

Q. How can sulfonyl derivatives of this compound be synthesized to enhance biological activity?

Sulfonylation involves reacting the parent compound with 4-chlorophenylsulfonyl chloride in dichloromethane, using triethylamine as a base and DMAP as a catalyst. Key steps:

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete substitution.

- Workup : Dilute with 1 N HCl to quench excess reagent, followed by extraction and recrystallization .

These derivatives exhibit hypoglycemic activity via aldose reductase inhibition, relevant for diabetic complication studies .

Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?

- Planarity : The hydantoin ring is planar (mean deviation 0.015 Å), stabilizing resonance.

- Hydrogen bonding : N–H⋯O interactions form dimers (2.8–3.0 Å), while C–H⋯F contacts (3.05–3.12 Å) influence crystal packing .

- Dihedral angles : The fluorophenyl group tilts at 65.55°, minimizing steric hindrance with the methyl group .

Q. How do researchers validate purity and structural identity in synthetic batches?

- UPLC-MS : Retention time (e.g., 4.05 min) and mass accuracy (e.g., m/z 391 [M-H]⁻) confirm molecular weight .

- HRMS : Compare experimental (393.1070) and theoretical (393.1057) m/z values for <2 ppm error .

- Elemental analysis : Match calculated (C 57.69%, H 4.36%) and observed (C 57.62%, H 4.38%) values .

Q. Are there contradictions in reported spectral or structural data for related hydantoins?

Variations arise from substituent positions. For example:

- C=O bond lengths : 1.208–1.232 Å in 5-(4-fluorophenyl) derivatives vs. 1.20 Å in non-fluorinated analogs due to electronic effects .

- Biological activity : 2-fluorophenyl derivatives may exhibit lower aldose reductase inhibition than 4-fluorophenyl analogs, highlighting substituent position sensitivity .

Q. How can researchers design assays to evaluate the compound’s hypoglycemic or anti-cancer potential?

- In vitro enzyme inhibition : Measure IC₅₀ against aldose reductase using DL-glyceraldehyde as substrate .

- Cell-based assays : Test cytotoxicity (e.g., MTT assay) on cancer cell lines, comparing IC₅₀ values with controls like doxorubicin .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.